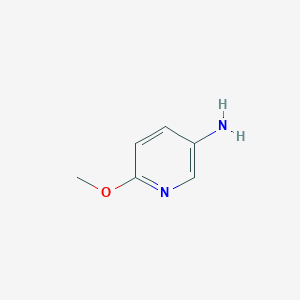

5-Amino-2-methoxypyridine

Description

Structure

2D Structure

Propriétés

IUPAC Name |

6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVDJIWRSIJEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216484 | |

| Record name | Pyridine, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-77-9 | |

| Record name | 5-Amino-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-pyridinylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6628-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-3-PYRIDINYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATT39K5F0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-methoxypyridine: Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine is a pivotal chemical intermediate, recognized for its significant role in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique structural arrangement, featuring both an amino and a methoxy group on a pyridine ring, imparts versatile reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 6-methoxypyridin-3-amine, is a yellow-brown to red, and sometimes crystalline, solid or liquid at room temperature.[1][2] It is characterized by the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| CAS Number | 6628-77-9 | [4] |

| Appearance | Yellow-brown or red to very dark red liquid/solid | [1][2] |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | 85-90 °C at 1 mmHg | [4] |

| Density | 1.139 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.575 | [4] |

| Solubility | Slightly soluble in water. Soluble in chloroform and methanol. | [2][5] |

| pKa | 4.33 ± 0.10 (Predicted) | [2] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available in spectral databases. |

| ¹³C NMR | Available in spectral databases. |

| FTIR | Available in spectral databases.[1] |

| Mass Spectrometry | Available in spectral databases. |

| UV-Vis | Available in spectral databases. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of 2-methoxy-5-nitropyridine.

Synthesis of this compound from 2-Methoxy-5-nitropyridine

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-methoxy-5-nitropyridine.[1]

Experimental Protocol:

-

Reaction Setup: To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (1.0 eq).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 0.5-1% by weight of the starting material).[1]

-

Solvent Addition: Add a suitable solvent, such as methanol.[1]

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., 0.01 MPa) and stirred at room temperature.[1] The reaction is monitored for the consumption of hydrogen and the disappearance of the starting material (e.g., by TLC or HPLC).

-

Work-up:

-

Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.[1]

-

The filtrate is concentrated under reduced pressure to remove the solvent.[1]

-

The residue can be further purified by extraction. For instance, the residue can be dissolved in a suitable organic solvent like dichloroethane, washed with water, and then the organic layer is dried and concentrated to yield this compound.[1]

-

Purification and Analysis

The purity of the synthesized this compound can be assessed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol (General Method):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Purity Determination: The purity is determined by the area percentage of the main peak in the chromatogram.[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[3]

Synthesis of PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various cancers, making it a key target for drug development. This compound is utilized in the synthesis of thienopyrimidine derivatives, which have shown potent and selective inhibitory activity against PI3K.[1][5]

Synthesis of Orexin Receptor Antagonists

This compound is also a reagent in the synthesis of EMPA, a high-affinity selective antagonist for the OX2 orexin receptor.[1][5] Orexin receptor antagonists are being investigated for the treatment of sleep disorders such as insomnia.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[4][6] It may also cause respiratory irritation.[4]

Table 3: Hazard and Safety Information for this compound

| Category | Information | Reference(s) |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | [6] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator are recommended. | [4][6] |

| Storage | Store in a cool, dry, well-ventilated area (2-8°C is often recommended).[4] |

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules with significant biological activity. Its well-defined chemical properties and established synthetic routes make it an important compound for researchers in medicinal chemistry and drug discovery. The applications of this compound, particularly in the development of kinase inhibitors, highlight its potential for contributing to the advancement of new therapeutic agents. Proper handling and storage procedures are essential to ensure safety when working with this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound [webbook.nist.gov]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-2-methoxypyridine

Introduction

5-Amino-2-methoxypyridine is a versatile heterocyclic building block widely utilized in medicinal chemistry, drug discovery, and materials science.[1][2] Its unique molecular architecture, featuring both an amino and a methoxy group on a pyridine ring, allows it to serve as a crucial intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

-

Chemical Name: this compound[5]

-

Synonyms: 6-Methoxypyridin-3-amine, 2-Methoxy-5-aminopyridine, 3-Amino-6-methoxypyridine[5]

-

Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Appearance | Yellow-brown or red to very dark red liquid | [3][5] |

| Melting Point | 29-31 °C | [3][4] |

| Boiling Point | 85-90 °C at 1 mmHg | [3][4] |

| Density | 1.575 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.575 | [3][4] |

| Flash Point | >113 °C (>230 °F) | [3][5] |

| pKa | 4.33 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [3][5] |

| Storage Temperature | 2-8°C | [3][4][5] |

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound involves the reduction of 2-methoxy-5-nitropyridine. The following protocol is a representative example of this transformation.[3]

Objective: To synthesize this compound via catalytic hydrogenation of 2-methoxy-5-nitropyridine.

Materials:

-

2-Methoxy-5-nitropyridine (starting material)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (solvent)

-

Hydrogen (H₂) gas

-

Dichloroethane (extraction solvent)

-

Purified Water

Procedure:

-

Reaction Setup: To a suitable reaction vessel, add 2-methoxy-5-nitropyridine (e.g., 67.28 g, 0.1 mol) and methanol.[3]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 0.50 g) to the mixture.[3]

-

Hydrogenation: Seal the vessel and introduce hydrogen gas to a pressure of 0.01 MPa.[3]

-

Reaction: Maintain the reaction for approximately 62 ± 1.5 hours with appropriate stirring.[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature.[3]

-

Catalyst Removal: Filter the mixture to recover the 10% Pd/C catalyst.[3]

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the methanol solvent.[3]

-

Extraction: Extract the residue twice with dichloroethane (e.g., 75 g portions).[3]

-

Washing: Combine the organic extracts and wash once with purified water.[3]

-

Final Concentration: Evaporate the dichloroethane under reduced pressure to yield this compound as a slightly yellow oily liquid.[3]

Expected Outcome: This procedure can yield the final product with high purity (e.g., 97.63% by HPLC) and in high yield (e.g., 92.03%).[3]

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key building block in several areas of chemical and pharmaceutical research.[1][2]

-

Pharmaceutical Development: It is a pivotal intermediate in the synthesis of novel therapeutic agents.[1] Notably, it is used as a reagent to create new series of thienopyrimidines which act as highly potent and selective PI3K inhibitors.[3] It is also employed in the synthesis of EMPA, a high-affinity selective antagonist for the orexin-2 (OX2) receptor, which is relevant for treating sleep disorders.[3] Its structure is often incorporated into drugs targeting neurological disorders.[1][2]

-

Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, where it can enhance the efficacy of pesticides and herbicides.[1][2]

-

Material Science: In material science, this compound is applied in the production of advanced materials like polymers and coatings, contributing to improved thermal stability and mechanical properties.[1]

The logical relationship for its utility in drug discovery can be visualized as follows:

Caption: Role of this compound in drug discovery pathways.

Safety and Handling

This compound is classified as harmful and an irritant. Users should consult the Safety Data Sheet (SDS) before handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended.[4]

-

Storage: Store in a cool (2-8°C), well-ventilated place, protected from light.[3][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 6628-77-9 [m.chemicalbook.com]

- 4. This compound 95 6628-77-9 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Spectroscopic Profile of 5-Amino-2-methoxypyridine: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-Amino-2-methoxypyridine (CAS No: 6628-77-9), a key intermediate in pharmaceutical and materials science research. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Spectroscopic Data

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.6 | d | ~2.5 | H-6 |

| ~6.8 - 6.9 | dd | ~8.5, 2.5 | H-4 |

| ~6.5 - 6.6 | d | ~8.5 | H-3 |

| ~3.8 | s | - | -OCH₃ |

| ~3.5 | br s | - | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 156 | C-2 |

| ~138 - 139 | C-5 |

| ~130 - 131 | C-6 |

| ~115 - 116 | C-4 |

| ~110 - 111 | C-3 |

| ~52 - 53 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Proton-decoupled.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H bend (scissoring) and C=C aromatic ring stretch |

| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretch |

| 1300 - 1200 | Strong | C-O stretch (aryl ether) |

| 1250 - 1000 | Medium | C-N stretch (aromatic amine) |

| 900 - 690 | Strong | Aromatic C-H out-of-plane bend |

Sample Preparation: KBr pellet or ATR.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 124 | 100 | [M]⁺ (Molecular Ion) |

| 109 | High | [M - CH₃]⁺ |

| 95 | Moderate | [M - CHO]⁺ or [M - N₂H]⁺ |

| 81 | Moderate | [M - CH₃ - CO]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

-

Instrument Setup :

-

Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Set the acquisition parameters for ¹H NMR: spectral width of ~12 ppm, relaxation delay of at least 5 times the longest T1 (typically 1-5 s), and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]

-

For ¹³C NMR, use a wider spectral width (~200 ppm) and a larger number of scans due to the lower natural abundance of the ¹³C isotope.[3] Employ proton decoupling to simplify the spectrum.

-

-

Data Acquisition and Processing :

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4] The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]

-

-

Background Spectrum : Run a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.[5]

-

Sample Analysis :

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[6]

-

Ionization :

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

-

-

Mass Analysis : The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation : The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to 5-Amino-2-methoxypyridine: Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed overview of the solubility and stability of 5-Amino-2-methoxypyridine, a versatile intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Physicochemical Properties

This compound, with the CAS number 6628-77-9, is a yellow-brown or red to very dark red liquid at room temperature.[2][3] It serves as a crucial reagent in the synthesis of various compounds, including potent and selective PI3K inhibitors and high-affinity antagonists for the OX2 receptor.[2][4]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [5][6] |

| Molecular Weight | 124.14 g/mol | [5][6] |

| Melting Point | 29-31 °C (lit.) | [2][7] |

| Boiling Point | 85-90 °C at 1 mmHg (lit.) | [2][7] |

| Flash Point | >113 °C (>230 °F) | [2][7] |

| Refractive Index | n20/D 1.575 (lit.) | [2][7] |

| pKa | 4.33 ± 0.10 (Predicted) | [2][3] |

Solubility Profile

The solubility of this compound has been qualitatively described in several common laboratory solvents. For drug development and formulation, quantitative data in aqueous and co-solvent systems is critical.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Remarks | Reference |

| Water | Slightly soluble | - | [2][3][5] |

| Chloroform | Slightly soluble | - | [2] |

| Methanol | Slightly soluble | - | [2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (20.14 mM) | Clear solution; for in vivo experiments. | [8][9] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (20.14 mM) | Clear solution; for in vivo experiments. | [8][9] |

The following protocol is adapted from methodologies used for preparing this compound for in vivo studies.[8][9] This method can be used to assess solubility in various vehicle formulations.

Objective: To determine the solubility of this compound in a specified co-solvent system.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in ddH₂O)

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Solvent Addition: In a clean vial, add the co-solvents in the specified order and volumetric ratio. For example, for the "Protocol 1" vehicle:

-

Add 400 µL of PEG300.

-

Add 100 µL of the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of Saline to reach a final volume of 1 mL.

-

-

Observation and Dissolution Assistance:

-

Equilibration: Allow the solution to equilibrate at a controlled temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure saturation is reached.

-

Quantification: After equilibration, centrifuge the sample to pellet any undissolved solid. Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability Profile

Table 3: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | Reference |

| Temperature | 2-8°C | To minimize thermal degradation. | [2][5][7] |

| Atmosphere | Tightly closed container, dry and well-ventilated place. | To prevent oxidation and hydrolysis from atmospheric moisture. | [10] |

| Light | Protect from light | To prevent photodegradation. | [6][8] |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor. | The compound is classified as an irritant and harmful if swallowed. | [5][10] |

Based on the chemical structure of this compound (an electron-rich aromatic amine), several degradation pathways are plausible, particularly under stress conditions such as exposure to light, extreme pH, or oxidizing agents.[11]

-

Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents, potentially leading to the formation of colored impurities.

-

Photodegradation: Aromatic amines can be sensitive to light, especially UV radiation.[11] This energy can lead to the formation of reactive species and subsequent degradation of the molecule.

-

Hydrolysis: While the methoxy group is generally stable, under strong acidic or basic conditions, hydrolysis could occur. The amino group's linkage to the pyridine ring may also be susceptible to hydrolysis under extreme pH conditions.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 6628-77-9 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 6628-77-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-アミノ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

5-Amino-2-methoxypyridine: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine is a key heterocyclic building block with significant applications in the pharmaceutical and agrochemical industries. Its discovery in the mid-20th century paved the way for its use as a versatile intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the history, synthesis, and physicochemical properties of this compound. A detailed experimental protocol for its preparation is presented, along with a comprehensive table of its quantitative data. Furthermore, this guide explores its role in modern drug discovery, with a particular focus on its incorporation into molecules targeting the critical PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival that is often dysregulated in cancer.

Discovery and History

The synthesis of this compound was first achieved in the mid-20th century during a period of extensive exploration into functionalized pyridine derivatives for potential pharmaceutical applications.[1] While a single discoverer is not widely credited in the primary literature, its emergence was part of a broader scientific effort to synthesize novel heterocyclic compounds. Early research focused on the derivatization of the pyridine ring to modulate biological activity, and this compound, with its strategically placed amino and methoxy groups, proved to be a valuable scaffold for further chemical modifications.[1]

Physicochemical Properties and Data

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| CAS Number | 6628-77-9 | [1][2] |

| Appearance | Yellow-brown or red to very dark red liquid | [3] |

| Melting Point | 29-31 °C (lit.) | [1][2] |

| Boiling Point | 85-90 °C at 1 mmHg (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.575 (lit.) | [1] |

| Purity | ≥95% - 98% (typical) | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves a multi-step process starting from readily available precursors. The general strategy involves the introduction of a nitro group onto the pyridine ring, followed by methoxylation and subsequent reduction of the nitro group to the desired amine.

General Synthetic Workflow

A widely employed synthetic route is outlined below. This process is adaptable for laboratory and larger-scale production.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details a common method for the synthesis of this compound starting from 2-Chloro-5-nitropyridine.

Step 1: Synthesis of 2-Methoxy-5-nitropyridine from 2-Chloro-5-nitropyridine

-

Materials:

-

2-Chloro-5-nitropyridine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Reaction flask equipped with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

In a reaction flask, dissolve 2-Chloro-5-nitropyridine in methanol.

-

Slowly add sodium methoxide to the solution while stirring.

-

Heat the mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

To the residue, add cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-Methoxy-5-nitropyridine as a light brown crystalline solid. A yield of approximately 95% can be expected.[2]

-

Step 2: Synthesis of this compound from 2-Methoxy-5-nitropyridine

-

Materials:

-

2-Methoxy-5-nitropyridine

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) or Hydrazine monohydrate

-

Filtration apparatus (e.g., Celite pad)

-

-

Procedure (Catalytic Hydrogenation):

-

In a suitable hydrogenation vessel, dissolve 2-Methoxy-5-nitropyridine in methanol.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas (typically to 0.01 MPa) and stir the mixture vigorously at room temperature.[2]

-

The reaction is typically complete within 6-8 hours. Monitor by TLC for the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound as an oily liquid. The product can be further purified by distillation under reduced pressure. A yield of over 90% is commonly achieved.[2]

-

Role in Drug Development and Signaling Pathways

This compound is a crucial building block in the synthesis of numerous pharmaceutical compounds, particularly in the development of kinase inhibitors.[6] One of the most significant areas of application is in the design of molecules that target the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[7]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[8] Derivatives of this compound have been incorporated into potent and selective inhibitors of PI3K and mTOR.[3]

The PI3K/AKT/mTOR Signaling Pathway

The signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, which in turn activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this pathway ultimately leads to increased protein synthesis, cell growth, and inhibition of apoptosis.

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound has evolved from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for the construction of complex, biologically active molecules. The ability to incorporate this scaffold into potent inhibitors of critical cellular signaling pathways, such as the PI3K/AKT/mTOR cascade, underscores its enduring importance in the ongoing quest for novel therapeutics to combat a range of human diseases, most notably cancer. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the unique properties of this important heterocyclic compound.

References

- 1. 5-アミノ-2-メトキシピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 6628-77-9 [m.chemicalbook.com]

- 3. This compound | 6628-77-9 [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity [benchchem.com]

- 6. Page loading... [guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 5-Amino-2-methoxypyridine Derivatives in Drug Discovery: A Technical Guide

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in drug design. Among its many derivatives, 5-Amino-2-methoxypyridine has emerged as a particularly valuable building block, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds.[1][2][3] The strategic placement of the amino and methoxy groups on the pyridine ring allows for facile chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides an in-depth overview of the burgeoning research into this compound derivatives, summarizing their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Antiproliferative and Cytotoxic Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies reporting potent activity against a variety of cancer cell lines. A notable area of investigation has been the development of kinase inhibitors, particularly dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key regulators of cell growth and survival that are often dysregulated in cancer.

PI3K/mTOR Dual Inhibitors

A series of sulfonamide methoxypyridine derivatives, synthesized using this compound as a key intermediate, have been identified as potent PI3K/mTOR dual inhibitors. These compounds have shown remarkable inhibitory activity at the enzymatic and cellular levels.

Table 1: In Vitro Antiproliferative Activity of Sulfonamide Methoxypyridine Derivatives

| Compound ID | Target(s) | IC50 (nM) - PI3Kα | IC50 (nM) - mTOR | Cell Line | IC50 (nM) - Antiproliferative |

| 22c | PI3Kα/mTOR | 0.22 | 23 | MCF-7 | 130 |

| HCT-116 | 20 |

Data sourced from Gao et al., 2023.

Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines are another class of compounds derived from pyridine precursors that have shown promising antiproliferative effects. While not all examples explicitly start from this compound, the structural motifs and biological activities are highly relevant for guiding future synthesis efforts based on this scaffold.

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| 2 | MCF-7 | 0.013 |

| MDA-MB-231 | 0.056 | |

| 3 | MCF-7 | - |

| MDA-MB-231 | 0.25 | |

| 5 | MCF-7 | - |

| MDA-MB-231 | 0.26 |

Data represents a selection of potent compounds from Rashad et al., 2022.[4]

Antimicrobial Activity

The this compound scaffold has also been incorporated into molecules with significant antimicrobial properties, demonstrating activity against both bacteria and fungi.

2-Amino-5-substituted Pyridine Derivatives

A study on a series of 2-amino-5-substituted pyridine derivatives revealed that specific substitutions can lead to potent antimicrobial activity. While the core is 2-aminopyridine, the substitution at the 5-position is critical, making this study relevant to derivatives of this compound.

Table 3: Antimicrobial Activity of 2-Amino-5-substituted Pyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| 2c | Staphylococcus aureus | 0.039 |

| Bacillus subtilis | 0.039 |

MIC (Minimum Inhibitory Concentration) values from a study by Al-Abdullah et al., 2021.[5]

Experimental Protocols

Synthesis of Sulfonamide Methoxypyridine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of sulfonamide derivatives starting from this compound, as adapted from methodologies for similar compounds.

-

Step 1: Sulfonylation. To a solution of this compound (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add the desired sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.

-

Step 2: Reaction. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure sulfonamide derivative.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol outlines a method for determining the in vitro inhibitory activity of a test compound against the PI3Kα enzyme.

-

Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCl2, 2 mM DTT). Prepare serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the PI3Kα enzyme, the lipid substrate (e.g., PIP2), and the diluted test compound or vehicle control (DMSO).

-

Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 10 µM. Incubate at room temperature for 60 minutes.

-

Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. Measure the luminescent signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on cell proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (DMSO). Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Many this compound derivatives, particularly the sulfonamides, have been shown to target components of this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Drug Discovery Workflow for Kinase Inhibitors

The identification and development of novel kinase inhibitors from a library of compounds, such as derivatives of this compound, typically follows a structured screening cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Versatile Building Block: A Technical Review of 5-Amino-2-methoxypyridine in Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-methoxypyridine, a substituted pyridine derivative, has emerged as a crucial scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse range of biologically active compounds. Its unique electronic and structural features make it an attractive building block for the development of novel therapeutics targeting a variety of diseases. This technical whitepaper provides a comprehensive review of the literature on this compound, focusing on its application in the synthesis of key pharmaceutical agents, with a particular emphasis on Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors and Orexin receptor antagonists. This document will delve into the synthetic methodologies, present key quantitative data, and visualize the relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a commercially available compound with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 6628-77-9 | [1] |

| Appearance | Liquid | [1] |

| Melting Point | 29-31 °C | [1] |

| Boiling Point | 85-90 °C at 1 mmHg | [1] |

| Refractive Index | n20/D 1.575 | [1] |

Key Applications in Drug Discovery

This compound has proven to be a valuable precursor for the synthesis of potent and selective modulators of various biological targets. This review will focus on two prominent examples: its use in the development of PI3K/mTOR dual inhibitors for cancer therapy and in the synthesis of orexin receptor antagonists for the treatment of sleep disorders.

I. PI3K/mTOR Dual Inhibitors Derived from a this compound Scaffold

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key strategy in targeting this pathway involves the development of dual inhibitors that simultaneously block the activity of PI3K and mTOR, which can lead to a more potent and durable anti-cancer response.

A seminal paper by Gao et al. (2023) describes the "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors".[2][3][4] This work highlights the importance of the methoxypyridine core in achieving high potency and selectivity. While the paper explores a broader class of sulfonamide methoxypyridine derivatives, the foundational synthetic strategies are highly relevant to derivatives of this compound. A key starting material in their synthesis is 5-bromo-2-methoxypyridin-3-amine, a direct derivative of this compound.

Synthetic Workflow

The general synthetic approach to obtaining these potent PI3K/mTOR inhibitors involves a multi-step process, which can be initiated from this compound. The following diagram illustrates a representative synthetic workflow.

Caption: Synthetic workflow for PI3K/mTOR inhibitors.

Experimental Protocols

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide:

To a solution of 5-bromo-2-methoxypyridin-3-amine (10.15 g, 50 mmol) in pyridine (50 mL), 2,4-difluorobenzene-1-sulfonyl chloride (11.68 g, 60 mmol) was added slowly at 0°C.[5] The mixture was stirred at room temperature for 19 hours and then concentrated in vacuo. The residue was dissolved in methanol (100 mL) and sodium hydroxide (2.50 g, 60 mmol) was added. The resulting mixture was stirred at room temperature for 12 hours and concentrated. The residue was dissolved in water (50 mL) and extracted with dichloromethane (3 x 100 mL). The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the title compound.[5]

Quantitative Data

The research by Gao et al. provides extensive quantitative data on the inhibitory activity of the synthesized compounds. The following table summarizes the activity of a representative compound from their study.

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | MCF-7 IC₅₀ (nM) | HCT-116 IC₅₀ (nM) | Reference |

| 22c | 0.22 | 23 | 130 | 20 | [3] |

PI3K/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K and mTOR in cell signaling, highlighting the points of inhibition by the synthesized dual inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway.

II. Orexin Receptor Antagonists Incorporating the this compound Moiety

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, plays a pivotal role in regulating wakefulness, appetite, and reward. Antagonists of the orexin receptors have emerged as a promising therapeutic strategy for the treatment of insomnia.

EMPA (N-Ethyl-2-[(6-methoxy-3-pyridinyl)[(2-methylphenyl)sulfonyl]amino]-N-(3-pyridinylmethyl)-acetamide) is a potent and selective OX2 receptor antagonist.[4] The 6-methoxypyridin-3-yl core of EMPA is derived from this compound, highlighting another key application of this versatile building block.

Synthetic Approach

Caption: Postulated synthetic workflow for EMPA.

Quantitative Data

EMPA exhibits high affinity and selectivity for the OX2 receptor.

| Parameter | Value | Reference |

| OX2 IC₅₀ | 2.3 nM | |

| OX1 IC₅₀ | 1900 nM | |

| Selectivity (OX1/OX2) | ~826-fold |

Orexin Receptor Signaling Pathway

The diagram below illustrates the mechanism of action of orexin receptor antagonists like EMPA.

Caption: Orexin receptor signaling pathway.

Conclusion

This compound stands out as a privileged scaffold in modern drug discovery. Its utility in the synthesis of highly potent and selective PI3K/mTOR dual inhibitors and orexin receptor antagonists underscores its importance. The synthetic routes, while often requiring multiple steps, are generally robust and amenable to optimization for large-scale production. The continued exploration of derivatives based on this versatile building block holds significant promise for the development of new and improved therapies for a range of human diseases. This technical guide provides a foundational understanding for researchers and scientists working in the field of drug development, enabling them to leverage the full potential of this compound in their research endeavors.

References

- 1. 5-氨基-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Biochemical and behavioural characterization of EMPA, a novel high-affinity, selective antagonist for the OX(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective synthesis of a dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 5-Amino-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxypyridine is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its unique structural features make it a valuable precursor for the synthesis of a wide range of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the commercial availability of this compound, including a comparative summary of suppliers, purity, and pricing. Furthermore, it details experimental protocols for its application in the synthesis of advanced intermediates and active pharmaceutical ingredients, with a focus on its use in the development of PI3K/mTOR inhibitors.

Commercial Availability and Suppliers

This compound (CAS No. 6628-77-9) is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 90% to over 98%, catering to different research and development needs. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity/Grade | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich | 95% | 25 g | $139 |

| 95% | - | - | |

| Fisher Scientific | 90% (tech.) | 5 g | $61 |

| 98.0+% (TCI) | - | - | |

| Chem-Impex | ≥ 97% (GC) | 25 g, 100 g, 250 g | $43.90, $134.40, $281.00 |

| ChemScene | ≥97% | - | - |

| Thermo Scientific Chemicals | 98% | 25 g | - |

| 90% (tech.) | 5 g | - | |

| J&K Scientific | 98% | - | - |

| BLD Pharm | - | - | - |

| Oakwood Chemical | - | - | - |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 6628-77-9 | [1][2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Appearance | Low melting fused solid or liquid, Red to dark brown | [2] |

| Melting Point | 29-31 °C (lit.) | [1][2] |

| Boiling Point | 85-90 °C / 1 mmHg (lit.) | [1][2] |

| Refractive Index | n20/D 1.575 (lit.) | [1][2] |

| Storage Temperature | 2-8°C | [1][2] |

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] Its primary application in drug discovery is as a scaffold for the development of novel therapeutic agents, particularly in oncology. It has been notably utilized in the synthesis of potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical in cell proliferation, survival, and metabolism.[4]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key intermediates and final compounds using this compound.

General Synthetic Workflow

Synthesis of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide

This protocol describes the synthesis of a key sulfonamide intermediate.

Materials:

-

This compound

-

2,4-difluorobenzenesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 eq).

-

Slowly add a solution of 2,4-difluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide.

Synthesis of Thienopyrimidine Derivatives

This protocol outlines a general procedure for the synthesis of thienopyrimidine derivatives, which are often investigated for their anticancer properties.

Materials:

-

A suitable 2-amino-3-cyanothiophene derivative

-

Formamide

-

Ethanol

Procedure:

-

A mixture of the 2-amino-3-cyanothiophene derivative (1.0 eq) and formamide (excess, e.g., 10-20 equivalents) is heated under reflux for 1.5 to 4 hours.[3]

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dioxane and ethanol).[5]

Safety Information

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[1][2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile building block that plays a crucial role in the development of novel therapeutic agents. Its utility in the synthesis of PI3K/mTOR inhibitors highlights its importance in modern medicinal chemistry. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this valuable intermediate in their drug discovery endeavors.

References

- 1. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

Safety and Handling Precautions for 5-Amino-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-methoxypyridine (CAS No. 6628-77-9), a key reagent in various life science research and drug development applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]

GHS Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [3][4][5][7][8] |

| Molecular Weight | 124.14 g/mol | [3][4][5][7][8] |

| Appearance | Yellow clear liquid | [4] |

| Melting Point | 29 - 31 °C | [4][5][7] |

| Boiling Point | 85 - 90 °C at 1 hPa | [4][5][7] |

| Flash Point | 113 °C (closed cup) | [4][5][7] |

| Storage Temperature | 2 - 8 °C | [4][5][7] |

Toxicological Data

The primary toxicological concern is acute oral toxicity. The available data is summarized below.

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 1,250 mg/kg | [4] |

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is mandatory:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[1][2]

-

Respiratory Protection: If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. For sole protection, a full-face supplied air respirator is required. All respiratory equipment must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4]

Handling and Storage

Handling:

Storage:

-

Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

-

The recommended storage temperature is between 2 - 8 °C.[4][5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in section 4.1. Ensure adequate ventilation.[2][4]

-

Environmental Precautions: Prevent the product from entering drains.[2][4]

-

Containment and Cleaning: Soak up the spill with an inert absorbent material (e.g., sand, silica gel). Collect the material in a suitable, closed container for disposal as hazardous waste.[4]

First Aid Measures

In all cases of exposure, consult a physician and show them the safety data sheet.[4][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[1][2][4][6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4][6]

-

Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes.[1][4][6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water.[1][4][6]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Safe handling workflow for this compound.

Caption: First aid decision tree for this compound exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. echemi.com [echemi.com]

- 3. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound 95 6628-77-9 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 5-氨基-2-甲氧基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Amino-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This methodology is extensively utilized in the pharmaceutical industry for the construction of complex molecular scaffolds found in numerous drug candidates.[1] 5-Amino-2-methoxypyridine is a valuable heterocyclic building block, and its arylated derivatives are of significant interest in medicinal chemistry. These derivatives serve as key intermediates in the synthesis of compounds targeting a variety of biological pathways, including the PI3K/mTOR signaling cascade, which is implicated in cancer.[2][3]

This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of a halogenated this compound derivative with various arylboronic acids. The protocol is based on established methods for structurally similar aminopyridines and is intended to be a robust starting point for researchers.[4][5]

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as an arylboronic acid, with an organohalide in the presence of a base.[6] The catalytic cycle comprises three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[6] The presence of the primary amine on the pyridine ring is generally well-tolerated under standard Suzuki conditions, obviating the need for protection and deprotection steps.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a halo-aminopyridine with various arylboronic acids. These data are based on reactions with structurally analogous substrates and serve as a guide for optimization.[5]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 92 |

| 4 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 78 |

| 5 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75 |

Experimental Protocols

This section details a general and robust protocol for the Suzuki coupling of a 5-halo-2-methoxypyridin-5-amine with an arylboronic acid.

Materials:

-

5-Bromo-2-methoxypyridin-5-amine (or corresponding chloro- or iodo- derivative)

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (deionized and degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

-

Ethyl acetate, brine, and anhydrous sodium sulfate for workup

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask or reaction vial, add 5-bromo-2-methoxypyridin-5-amine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.2 mmol, 2.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

-

Seal the vessel with a septum or cap.

-

-

Inert Atmosphere:

-

Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

-

Solvent Addition:

-

Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL) to the reaction mixture.

-

-

Reaction:

-

Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methoxypyridin-5-amine.

-

Visualizations

Experimental Workflow

References

- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for N-acylation of 5-Amino-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxypyridine is a valuable building block in medicinal chemistry and drug discovery. The primary amino group serves as a key functional handle for the introduction of various acyl moieties, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. N-acylation of this scaffold is a fundamental transformation that leads to the formation of amide derivatives, which are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. This document provides detailed experimental protocols for the N-acylation of this compound using common acylating agents and coupling methods, along with representative data and workflow visualizations to facilitate reproducible and efficient synthesis.

Data Presentation: Representative N-acylation Reactions

The following table summarizes typical quantitative data for the N-acylation of this compound with various acylating agents. Yields are indicative and may vary based on reaction scale, purity of reagents, and purification efficiency.

| Acylating Agent | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) |

| Acetyl Chloride | N-(2-methoxy-5-pyridinyl)acetamide | 166.18 | 85-95 | >98% |

| Acetic Anhydride | N-(2-methoxy-5-pyridinyl)acetamide | 166.18 | 80-90 | >98% |

| Benzoyl Chloride | N-(2-methoxy-5-pyridinyl)benzamide | 228.26 | 80-90 | >98% |

| Propionyl Chloride | N-(2-methoxy-5-pyridinyl)propanamide | 180.21 | 82-92 | >97% |

| Isobutyryl Chloride | N-(2-methoxy-5-pyridinyl)-2-methylpropanamide | 194.24 | 78-88 | >97% |

| Benzoic Acid | N-(2-methoxy-5-pyridinyl)benzamide | 228.26 | 75-85 | >98% |

Experimental Protocols

Protocol 1: N-acylation using Acyl Chlorides

This protocol describes a general and highly effective method for the N-acylation of this compound using various acyl chlorides.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Addition of Base and Acylating Agent: To the cooled solution, add anhydrous triethylamine (1.2 equivalents) dropwise.

-

Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-acylated product.

Workflow Diagram:

Caption: Workflow for N-acylation using Acyl Chlorides.

Protocol 2: N-acylation using Acetic Anhydride

This protocol provides a straightforward method for the N-acetylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as both catalyst and solvent) or Dichloromethane (DCM) as solvent with a catalytic amount of 4-Dimethylaminopyridine (DMAP)

-

Ice bath

-

Water

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

-